molecular formula C11H7F3N2O3S B1452908 2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 855531-22-5

2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid

Cat. No. B1452908
M. Wt: 304.25 g/mol
InChI Key: VVBUCYMUOHPRLV-UHFFFAOYSA-N
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Patent
US07371751B2

Procedure details

A mixture of 12.9 g (54.6 mmol) [4-(trifluoromethoxy)phenyl]-thiourea, and 9.3 g (55.7 mmol) bromopyruvic acid in 70 ml ethanol was heated to 60° C. for 1 h. The precipitate was filtered off and washed with small portions of cold ethanol to yield after drying 8.9 g (53%) of the title compound as crystalline solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([NH2:13])=[S:12])=[CH:6][CH:5]=1.Br[CH2:17][C:18](=O)[C:19]([OH:21])=[O:20]>C(O)C>[F:15][C:2]([F:14])([F:1])[O:3][C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11]2[S:12][CH:17]=[C:18]([C:19]([OH:21])=[O:20])[N:13]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)NC(=S)N)(F)F
Name
Quantity
9.3 g
Type
reactant
Smiles
BrCC(C(=O)O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with small portions of cold ethanol
CUSTOM
Type
CUSTOM
Details
to yield
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 8.9 g (53%) of the title compound as crystalline solid

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(C=C1)NC=1SC=C(N1)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.